molecular formula C21H20N4O3S B2834266 N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-46-2

N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No. B2834266
CAS RN: 1028685-46-2
M. Wt: 408.48
InChI Key: METHDHWPHKGSJL-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications Research into derivatives closely related to the compound has shown significant promise in the field of antimicrobial activities. For instance, a study on novel propionamide derivatives revealed potent antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole. This indicates the potential for these compounds to be developed into new antimicrobial agents (Helal et al., 2013).

Antitumor and Radiopharmaceutical Applications Further research has explored the antitumor properties and radiopharmaceutical applications of related compounds. A study highlighted the synthesis of benzo[g]quinazolin-4(3H)-one derivatives and their successful labeling with radioactive iodine, pointing towards their potential in targeting tumor cells for therapeutic purposes (Al-Salahi et al., 2018). Another study on quinazolinone scaffolds found that certain derivatives exhibited broad-spectrum antitumor efficiency, suggesting their applicability in cancer treatment (Mohamed et al., 2016).

Inhibition of Monoamine Oxidase The interaction of similar compounds with enzymes has been investigated, with some derivatives found to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This suggests potential therapeutic applications in disorders related to neurotransmitter regulation (Markosyan et al., 2008).

Analgesic Activity The analgesic properties of quinazolinone derivatives have also been studied, revealing significant activity and pointing towards their potential use in pain management (Osarodion, 2023).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the condensation of 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid with 3-methoxybenzylamine, followed by acylation of the resulting intermediate with propionyl chloride.", "Starting Materials": [ "3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid", "3-methoxybenzylamine", "propionyl chloride" ], "Reaction": [ "Step 1: Condensation of 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid with 3-methoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or another suitable solvent.", "Step 2: Purification of the resulting intermediate by column chromatography or another suitable method.", "Step 3: Acylation of the purified intermediate with propionyl chloride in the presence of a base such as triethylamine or pyridine in anhydrous dichloromethane or another suitable solvent.", "Step 4: Purification of the final product by column chromatography or another suitable method." ] }

CAS RN

1028685-46-2

Molecular Formula

C21H20N4O3S

Molecular Weight

408.48

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C21H20N4O3S/c1-28-14-6-4-5-13(11-14)12-22-18(26)10-9-17-20(27)25-19(23-17)15-7-2-3-8-16(15)24-21(25)29/h2-8,11,17,23H,9-10,12H2,1H3,(H,22,26)

InChI Key

METHDHWPHKGSJL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

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